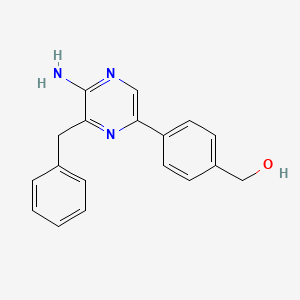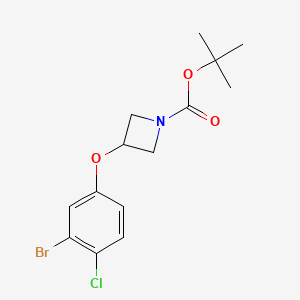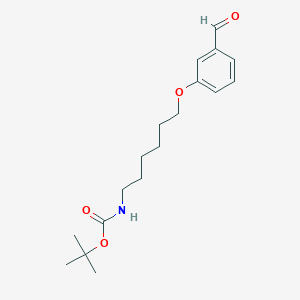
2-Amino-3-benzyl-5-(4-hydroxymethylphenyl)-pyrazine
Overview
Description
2-Amino-3-benzyl-5-(4-hydroxymethylphenyl)-pyrazine is a useful research compound. Its molecular formula is C18H17N3O and its molecular weight is 291.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Amino-3-benzyl-5-(4-hydroxymethylphenyl)-pyrazine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Amino-3-benzyl-5-(4-hydroxymethylphenyl)-pyrazine including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Pharmacological Potential : Novel furo[3,2-e]pyrazolo[3,4-b]pyrazines, closely related to the query compound, have been synthesized with potential applications in pharmacological investigations (El‐Dean et al., 2018). Similarly, 8-amino-3-benzyl-1,2,4-triazolo[4,3-a] pyrazines, another related compound, have shown potent anticonvulsant activity (Kelley et al., 1995).
Antimicrobial and Antifungal Activity : Compounds such as 5-benzoyl-N-substituted amino- and 5-benzoyl-N-sulfonylamino-4-alkylsulfanyl-2-pyridones, related to the query compound, have shown promising antibacterial and antifungal activities (Elgemeie et al., 2017).
Organic Synthesis and Supramolecular Assembly : The synthesis of reduced 3,4'-bipyrazoles from simple pyrazole precursors, closely related to the compound , has potential applications in organic synthesis and supramolecular assembly (Cuartas et al., 2017).
Antioxidative Properties and Medicinal Chemistry : N-alkylation of aminopyrazines, similar to the compound of interest, with linear alkyl side-chains improves their antioxidative properties and lipophilicity, benefiting medicinal chemistry (Jeanjot et al., 2003).
Antimycobacterial and Herbicidal Activity : Microwave-assisted synthesis of N-substituted 5-amino-6-methylpyrazine-2,3-dicarbonitriles has led to compounds with good antimycobacterial activity against Mycobacterium tuberculosis and potential herbicidal activity (Janďourek et al., 2014).
Synthesis of Liquid-Crystalline Compounds : A method has been developed to prepare new liquid-crystalline compounds from the 3-aryl-5-alkylpyrazole series, resulting in 5-alkyl-3-aryl-1H-pyrazoles, showcasing the utility of pyrazine derivatives in materials science (Kovganko & Kovganko, 2006).
properties
IUPAC Name |
[4-(5-amino-6-benzylpyrazin-2-yl)phenyl]methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O/c19-18-16(10-13-4-2-1-3-5-13)21-17(11-20-18)15-8-6-14(12-22)7-9-15/h1-9,11,22H,10,12H2,(H2,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVPZNDXBAJUDEG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2=NC(=CN=C2N)C3=CC=C(C=C3)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-3-benzyl-5-(4-hydroxymethylphenyl)-pyrazine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















